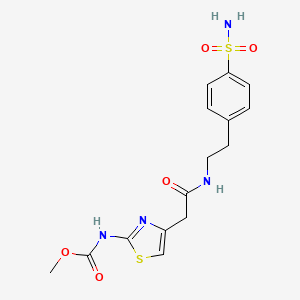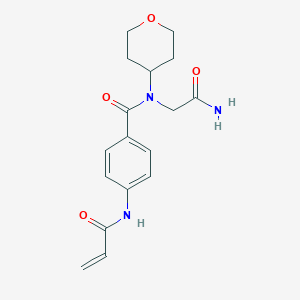
N-(2-Amino-2-oxoethyl)-N-(oxan-4-yl)-4-(prop-2-enoylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Amino-2-oxoethyl)-N-(oxan-4-yl)-4-(prop-2-enoylamino)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AO-176, and it has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(2-Amino-2-oxoethyl)-N-(oxan-4-yl)-4-(prop-2-enoylamino)benzamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, which are mediators of inflammation. It also inhibits the activity of vascular endothelial growth factor (VEGF), which is a signaling molecule involved in angiogenesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It also inhibits angiogenesis, which is the process by which new blood vessels are formed. This compound has also been found to induce apoptosis, which is a process of programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Amino-2-oxoethyl)-N-(oxan-4-yl)-4-(prop-2-enoylamino)benzamide has several advantages and limitations for lab experiments. One of the advantages is that it exhibits potent anti-inflammatory and anti-tumor activities, making it a potential candidate for the development of new drugs. However, one of the limitations is that it is relatively unstable and can degrade over time, making it difficult to store and handle.
Orientations Futures
There are several future directions for the research on N-(2-Amino-2-oxoethyl)-N-(oxan-4-yl)-4-(prop-2-enoylamino)benzamide. One of the directions is to study its potential use in the treatment of various diseases, such as cancer and arthritis. Another direction is to investigate its mechanism of action in more detail, particularly its interaction with various enzymes and signaling pathways. Additionally, future research could focus on the development of more stable analogs of this compound, which could have improved pharmacological properties.
Conclusion:
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound exhibits potent anti-inflammatory, anti-tumor, and anti-angiogenic properties and has been studied for its potential use in the treatment of various diseases. Although it has several advantages, such as its potent pharmacological activities, it also has limitations, such as its relative instability. Future research could focus on investigating its mechanism of action in more detail and developing more stable analogs of this compound.
Méthodes De Synthèse
N-(2-Amino-2-oxoethyl)-N-(oxan-4-yl)-4-(prop-2-enoylamino)benzamide can be synthesized using various methods. One of the most commonly used methods is the condensation reaction between 4-(prop-2-enoylamino)benzoic acid and N-(2-Amino-2-oxoethyl)-N-(oxan-4-yl)acetamide. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dimethylformamide. The product is then purified using column chromatography.
Applications De Recherche Scientifique
N-(2-Amino-2-oxoethyl)-N-(oxan-4-yl)-4-(prop-2-enoylamino)benzamide has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in the treatment of various diseases, such as cancer, arthritis, and cardiovascular diseases.
Propriétés
IUPAC Name |
N-(2-amino-2-oxoethyl)-N-(oxan-4-yl)-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-2-16(22)19-13-5-3-12(4-6-13)17(23)20(11-15(18)21)14-7-9-24-10-8-14/h2-6,14H,1,7-11H2,(H2,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUZQPGAEKOEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N(CC(=O)N)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2582873.png)
![N-[2-(4-chlorophenyl)ethyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2582875.png)
![2-[1-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]ethanol](/img/structure/B2582876.png)
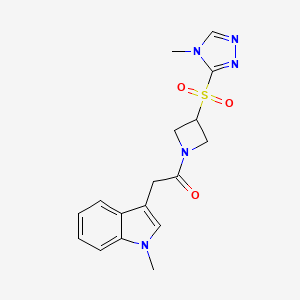

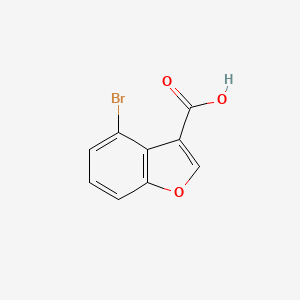
![2-((4-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2582884.png)


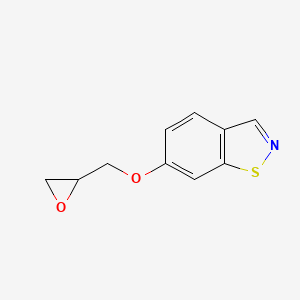
![N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2582888.png)
